

3-Pyrrolidin-2-yl-propionic Acid: Comprehensive Physicochemical Profiling and Application Workflows

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Compound of Interest

Compound Name:	(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid
CAS No.:	112558-45-9
Cat. No.:	B146298

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Executive Summary

3-Pyrrolidin-2-yl-propionic acid (CAS No. 18325-18-3), also known as 3-(pyrrolidin-2-yl)propanoic acid, is a versatile bifunctional molecule characterized by a saturated pyrrolidine heterocycle linked to a propionic acid moiety[1][2]. In modern drug discovery and chemical biology, this compound occupies a unique dual role. Synthetically, it serves as a critical building block for peptidomimetics and alkaloid synthesis. Biologically, it has been increasingly identified as a potent volatile organic compound (VOC) and secondary metabolite secreted by rhizospheric bacteria and endophytic fungi, exhibiting notable fungistatic and antimycobacterial properties[3][4].

This whitepaper provides an authoritative, in-depth guide to the physical chemistry, biological significance, and laboratory workflows associated with 3-Pyrrolidin-2-yl-propionic acid, designed specifically for researchers and application scientists.

Structural and Physicochemical Properties

Understanding the physicochemical profile of 3-Pyrrolidin-2-yl-propionic acid is essential for optimizing extraction solvents, chromatographic conditions, and formulation strategies. The molecule contains both a secondary amine (hydrogen bond donor/acceptor) and a carboxylic acid (hydrogen bond donor/acceptor), making it highly polar and capable of existing as a zwitterion in aqueous solutions at physiological pH.

Quantitative Data Summary

The following table synthesizes the core computational and experimental descriptors of the compound[1][2][5].

Property	Value	Reference / Source
Chemical Formula	C ₇ H ₁₃ NO ₂	PubChem[2], ChemScene[1]
Molecular Weight	143.18 g/mol	PubChem[2]
Exact Mass	143.0946 Da	PubChem[2]
LogP (Partition Coefficient)	-2.1 (XLogP3) to 0.6032	PubChem[2], ChemScene[1]
Topological Polar Surface Area (TPSA)	49.3 Å ²	PubChem[2]
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]
Rotatable Bonds	3	PubChem[2]
Melting Point (Hydrochloride Salt)	146.00°C - 148.00°C	ABCR Gute Chemie[5]
Storage Conditions	Sealed in dry, 2-8°C	ChemScene[1]

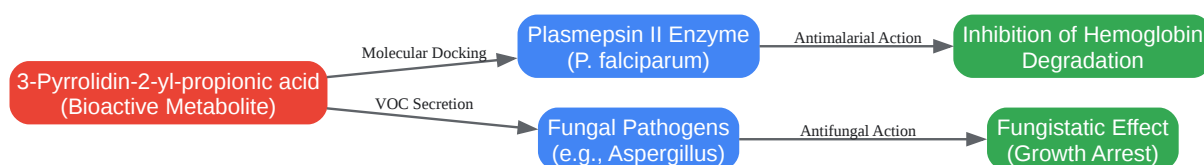
Scientist's Note on Causality: The discrepancy in reported LogP values (-2.1 via XLogP3 vs. 0.6032 via alternative predictive models) highlights the molecule's pH-dependent ionization[1][2]. In highly acidic or basic environments, the molecule is charged (highly hydrophilic, LogP < 0). In its neutral/zwitterionic state, its partitioning behavior shifts. When designing liquid-liquid

extraction protocols, the aqueous phase must be carefully buffered to suppress ionization if partitioning into an organic solvent is desired.

Biological Significance and Ecological Role

Recent metabolomic profiling has identified 3-Pyrrolidin-2-yl-propionic acid as a bioactive secondary metabolite in several microbial ecosystems:

- **Antifungal Activity:** It is a major volatile organic compound (VOC) emitted by *Klebsiella michiganensis* (strain M1-3-11) and various *Bacillus* species. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that this compound contributes to the fungistatic effects against phytopathogenic fungi, notably aflatoxin-producing *Aspergillus* species[3].
- **Antimycobacterial Activity:** The compound has been identified in the extracts of endophytic microbial strains (comprising up to 9% of the volatile fraction in specific isolates), contributing to the suppression of *Mycobacterium tuberculosis* and other pathogens[4].
- **Antimalarial Potential:** Phytochemical screening of *Mitragyna inermis* leaves revealed the presence of 3-Pyrrolidin-2-yl-propionic acid. Subsequent computational pharmacology demonstrated its ability to interact favorably with Plasmeprin II, a critical enzyme in the hemoglobin degradation pathway of *Plasmodium falciparum*[6].



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Caption: Dual pharmacological pathways of 3-Pyrrolidin-2-yl-propionic acid in antimalarial and antifungal applications.

Analytical Workflows: Extraction and GC-MS Profiling

To reliably isolate and quantify 3-Pyrrolidin-2-yl-propionic acid from complex biological matrices (such as plant leaves or microbial broth), a rigorous, self-validating extraction and GC-MS protocol is required[6].

Step-by-Step Methodology

Step 1: Biomass Preparation & Dehydration

- Action: Wash the raw biomass (e.g., *M. inermis* leaves) and dehydrate by air at room temperature for 7 days until crispy. Pulverize to a fine powder[6].
- Causality: Removing cellular moisture prevents the hydrolysis of sensitive secondary metabolites and ensures that the subsequent methanolic extraction is not diluted by endogenous water. Pulverization maximizes the surface-area-to-volume ratio, optimizing mass transfer during maceration.

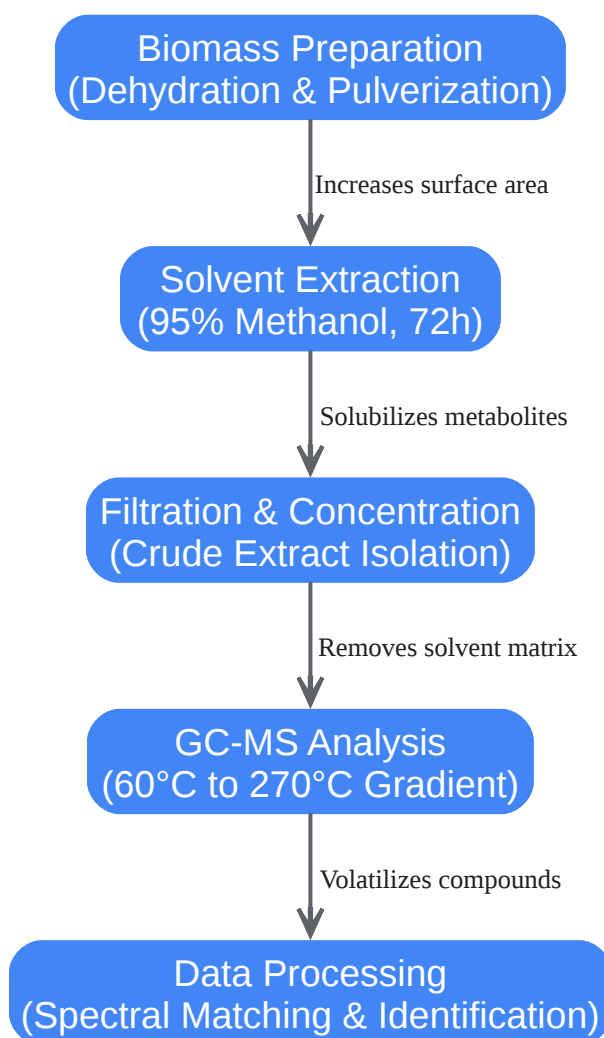
Step 2: Solvent Extraction (Maceration)

- Action: Macerate 150 g of pulverized material in 95% methanol at ambient temperature for 72 hours[6].
- Causality: 95% methanol is selected because its high dielectric constant disrupts cellular membranes while possessing the amphiphilic properties necessary to solubilize both the polar 3-Pyrrolidin-2-yl-propionic acid and moderately non-polar co-metabolites.

Step 3: GC-MS Injection and Thermal Gradient

- Action: Inject the concentrated extract into a GC-MS system (e.g., SHIMADZU QP2010 Ultra). Set the injection temperature to 250.0°C. Program the column oven to start at 60.0°C, increasing to 270°C over 7 minutes[6].
- Causality: The steep thermal gradient ensures sequential volatilization. 3-Pyrrolidin-2-yl-propionic acid typically elutes in the mid-range (retention times ~9.5 to 9.8 minutes depending on column specifics)[3]. The gradient prevents co-elution with heavy aliphatic acids (like palmitic acid) which require higher temperatures to mobilize.

- Self-Validation Check: Implement a solvent cut time of 4.50 minutes[6]. This prevents the mass spectrometer detector from being saturated by the massive solvent peak (methanol), preserving the filament and ensuring baseline stability for the accurate integration of the target compound's peak.



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Caption: Workflow for the extraction and GC-MS identification of 3-Pyrrolidin-2-yl-propionic acid.

Computational Pharmacology: Molecular Docking Protocol

To evaluate the binding affinity of 3-Pyrrolidin-2-yl-propionic acid against therapeutic targets like Plasmepsin II, a standardized molecular docking workflow is utilized[6].

Step-by-Step Methodology

Step 1: Ligand Preparation

- Action: Retrieve the 3D conformer of 3-Pyrrolidin-2-yl-propionic acid (CID: 550965)[2]. Minimize the energy of the ligand using a force field (e.g., MMFF94) to ensure proper bond lengths and angles.
- Causality: Energy minimization resolves steric clashes inherent in 2D-to-3D conversions, preventing artificial binding penalties during the docking simulation.

Step 2: Protein Preparation

- Action: Download the crystal structure of Plasmepsin II (PDB ID: 1LF3)[6]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.
- Causality: Co-crystallized water molecules can block the active site, while missing hydrogen atoms are critical for accurately simulating the hydrogen-bond donor/acceptor interactions with the pyrrolidine nitrogen and carboxylic acid oxygen of the ligand.

Step 3: Docking Execution and Validation

- Action: Define the grid box around the active site defined by the native co-crystallized ligand (EH58)[6]. Execute the docking using software such as AutoDock Vina or PyRx.
- Self-Validation Check: Before analyzing 3-Pyrrolidin-2-yl-propionic acid, re-dock the native ligand (EH58). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD < 2.0 Å validates that the grid parameters and scoring function are highly reliable for this specific protein pocket.

Handling, Storage, and Synthetic Considerations

When utilized as a synthetic reagent, 3-Pyrrolidin-2-yl-propionic acid requires specific handling to maintain its purity (>95%)[1].

- **Storage:** The compound should be sealed in a dry environment and stored at 2-8°C[1]. Because the molecule contains a secondary amine, it is susceptible to slow oxidation or degradation if exposed to ambient moisture and heat over prolonged periods.
- **Salt Forms:** For improved stability and handling (e.g., avoiding hygroscopicity), the compound is frequently utilized as a hydrochloride salt (CAS 35783-63-2)[5]. This salt form presents as a stable solid with a well-defined melting point of 146.00°C - 148.00°C, making it highly suitable for precise gravimetric measurements in synthetic workflows[5].

References

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